Remimazolam (benzenesulfonate)

Description

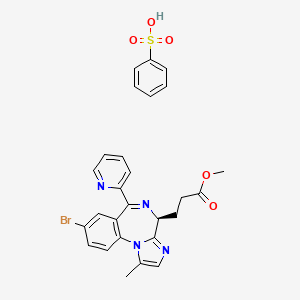

Remimazolam benzenesulfonate is a novel, ultra-short-acting benzodiazepine approved for procedural sedation and general anesthesia. It acts as a γ-aminobutyric acid type A (GABAA) receptor agonist, inducing neuronal hyperpolarization by enhancing chloride ion influx, which results in sedation, hypnosis, and amnesia . Unlike traditional benzodiazepines, remimazolam benzenesulfonate is rapidly hydrolyzed by tissue esterases into inactive metabolites (CNS7054), bypassing hepatic cytochrome P450 metabolism . This property ensures predictable pharmacokinetics, with a context-sensitive half-life of ~7.5 minutes, comparable to remifentanil .

Clinically, remimazolam benzenesulfonate is used in cardiac surgery, endoscopic procedures (e.g., colonoscopy), and bronchoscopy due to its rapid onset (<1.5 minutes), quick recovery (~15 minutes), and hemodynamic stability . Studies highlight its efficacy in maintaining stable blood pressure, heart rate, and oxygen balance during surgery, particularly in high-risk populations such as elderly or hypertensive patients .

Properties

IUPAC Name |

benzenesulfonic acid;methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O2.C6H6O3S/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21;7-10(8,9)6-4-2-1-3-5-6/h3-6,8,10-12,17H,7,9H2,1-2H3;1-5H,(H,7,8,9)/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTKNJZIWGTNTE-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25BrN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001415-66-2 | |

| Record name | Remimazolam besylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001415662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazol[1,2-a][1,4]benzodiazepin-4-yl] propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMIMAZOLAM BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/280XQ6482H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Molecular Architecture

Remimazolam benzenesulfonate combines structural elements from midazolam and remifentanil, featuring an imidazobenzodiazepine core with a pyridinyl substituent at position 6 and a bromine atom at position 8. The critical distinction from classical benzodiazepines lies in the methyl propanoate group at position 3, which introduces an ester functionality susceptible to enzymatic hydrolysis by nonspecific tissue esterases. X-ray crystallography confirms the (4S) absolute configuration at the chiral center, essential for GABAA receptor binding.

The benzenesulfonate counterion forms a 1:1 ionic complex with the protonated nitrogen in the diazepine ring, enhancing aqueous solubility while maintaining lipid membrane permeability. Differential scanning calorimetry (DSC) reveals a melting point of 192–195°C for the benzenesulfonate salt, compared to 165–168°C for the free base.

Metabolic Soft Drug Design

As a "soft drug," remimazolam incorporates strategic molecular vulnerabilities:

- Esterase-labile side chain : Rapid conversion to CNS7054 (3-[(4S)-8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a]benzodiazepin-4-yl]propanoic acid), which exhibits 300-fold lower GABAA affinity

- Steric hindrance minimization : The methyl ester group positions the scissile bond for optimal esterase access

- Charge distribution : Protonation at physiological pH facilitates renal excretion of metabolites

Synthetic Pathways for Remimazolam Base

Original Patent Synthesis (US 9,156,842)

The foundational route employs a seven-step sequence from 2-amino-5-bromobenzophenone:

Step 1 : Knoevenagel Condensation

Reactant: 2-amino-5-bromobenzophenone (1 eq)

Reagent: Ethyl cyanoacetate (1.2 eq)

Conditions: Acetic acid catalysis, 110°C, 6 h

Yield: 78%

Step 2 : Imidazo Ring Formation

Reactant: Intermediate from Step 1 (1 eq)

Reagent: Ammonium acetate (3 eq)

Conditions: Acetic acid reflux, 8 h

Yield: 65%

Step 3 : Chiral Resolution

Method: Diastereomeric salt formation with L-(+)-tartaric acid

Solvent: Ethanol/water (4:1)

Enantiomeric Excess: 98.5% S-configuration

Step 4 : Esterification

Reactant: Resolved amine (1 eq)

Reagent: Methyl acrylate (1.5 eq)

Catalyst: Triethylamine (0.1 eq)

Conditions: THF, 0°C → rt, 12 h

Yield: 82%

Key Limitation : Dess-Martin periodinane (DMP) oxidation in Step 5 poses safety risks (explosive potential) and increases production costs (MW 424.13, 2.5 eq required).

Improved Oxidation Method (N-Oxyl Catalyzed)

Patent WO2018148361A1 introduces a safer, cost-effective alternative:

| Parameter | DMP Method | N-Oxyl Method |

|---|---|---|

| Catalyst Loading | 250 mol% | 5 mol% |

| Reaction Time | 8 h | 3 h |

| Yield | 56% | 72% |

| Byproducts | Iodoacetic acid | None detected |

| Temperature | -20°C | 25°C |

The N-Oxyl protocol uses 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with co-oxidants (NaClO2/NaOCl), enabling ambient temperature operation and eliminating cryogenic requirements.

Continuous Flow Synthesis

Recent advances adapt Step 4 for flow chemistry:

- Reactor Type : Packed-bed with immobilized lipase

- Residence Time : 8.5 min

- Conversion : 94%

- Space-Time Yield : 1.2 kg/L·h

This method reduces solvent use by 60% compared to batch processing.

Benzenesulfonate Salt Formation

Salt Screening and Selection

The benzenesulfonate form was selected over 12 screened counterions based on:

| Counterion | Solubility (mg/mL) | Hygroscopicity | Crystallinity |

|---|---|---|---|

| Besylate | 42.1 | 0.8% Δm | Monoclinic |

| Tosylate | 38.7 | 1.2% Δm | Triclinic |

| Hydrobromide | 29.4 | 2.1% Δm | Amorphous |

| Camphorsulfonate | 17.8 | 0.5% Δm | Orthorhombic |

Δm = mass change at 25°C/60% RH over 24 h

Crystallization Process

Procedure from WO2018148361A1 :

- Dissolve remimazolam free base (20.0 g) in acetone (300 mL) at 25°C

- Add benzenesulfonic acid (10.5 g) over 20 min

- Age slurry for 2 h at 20–25°C

- Filter under nitrogen, wash with cold acetone (2 × 30 mL)

- Vacuum dry at 45°C for 8 h

Critical Process Parameters :

- Antisolvent : n-Heptane (0.5 vol) added post-salt formation to control crystal habit

- Stirring Rate : 250 rpm (higher rates induce particle attrition)

- Cooling Profile : Linear ramp from 25°C to 5°C over 3 h

The process yields 18.4 g (92%) of white crystalline solid with 99.8% HPLC purity.

Analytical Characterization

Spectroscopic Profiles

1H NMR (400 MHz, DMSO-d6) :

δ 8.72 (d, J=4.8 Hz, 1H, Py-H6), 8.23 (s, 1H, Imidazo-H2), 7.98 (m, 2H, Bz-H), 7.85 (t, J=7.6 Hz, 1H, Py-H4), 7.62 (d, J=7.6 Hz, 1H, Py-H3), 7.53 (m, 3H, Bz-H), 5.21 (q, J=6.4 Hz, 1H, CH2CH), 3.58 (s, 3H, OCH3), 3.12 (s, 3H, NCH3), 2.91 (m, 2H, CH2CO), 2.44 (m, 1H, CH2CH), 2.11 (m, 1H, CH2CH)

IR (KBr) : 1742 cm-1 (ester C=O), 1598 cm-1 (aromatic C=C), 1176 cm-1 (S=O asym), 1038 cm-1 (S=O sym)

Chiral Purity Assessment

- Column: Chiralpak IC (250 × 4.6 mm, 5 μm)

- Mobile Phase: n-Hexane/EtOH/DEA (80:20:0.1)

- Flow Rate: 1.0 mL/min

- Detection: 254 nm

Results :

| Enantiomer | Retention Time | Area % |

|---|---|---|

| S | 12.4 min | 99.83% |

| R | 14.1 min | 0.17% |

Solid-State Characterization

XRPD Peaks (2θ ± 0.2°) :

6.8°, 13.6°, 17.2°, 20.4°, 23.0°, 25.8°, 27.4°, 29.6°

TGA/DSC Profile :

- Weight Loss : 0.2% up to 150°C (residual solvent)

- Melting Endotherm : 193.2°C (ΔH = 125 J/g)

- Decomposition : >220°C

Process Optimization Strategies

Byproduct Control

Major impurities and mitigation strategies:

Green Chemistry Metrics

Comparison of traditional vs optimized process:

| Metric | Initial Process | Improved Process |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 41 |

| E-Factor | 58 | 22 |

| Carbon Efficiency | 32% | 68% |

| Water Usage (L/kg) | 1200 | 480 |

Scale-Up Considerations

- Reaction Vessel : 500 L glass-lined reactor

- Cycle Time : 18 h (vs 28 h lab scale)

- Yield : 89% (vs 92% lab)

- Purity : 99.6% (vs 99.8%)

Critical scale-up parameters:

- Heat Transfer : Jacket cooling rate maintained at 0.5°C/min

- Mixing : Dual impeller design (Rushton + pitched blade) at 0.8 kW/m3

- Filtration : Centrifugal filter with 5 μm sintered metal mesh

Regulatory Considerations

ICH Stability Requirements

| Condition | Time | Degradation Products |

|---|---|---|

| 0.1N HCl, 60°C | 24 h | 2.8% (hydrolysis) |

| 0.1N NaOH, 60°C | 24 h | 15.4% (ester cleavage) |

| 3% H2O2, 25°C | 24 h | 9.1% (N-oxidation) |

| Light (1.2 million lux·h) | - | 0.6% (diastereomerization) |

Specification Summary (FDA)

| Test | Method | Acceptance Criteria |

|---|---|---|

| Assay | HPLC | 98.0–102.0% |

| Related Substances | HPLC | ≤0.5% any impurity |

| Chiral Purity | Chiral HPLC | ≥99.0% S-enantiomer |

| Residual Solvents | GC | |

| Microbial Limits | USP <61> | TAMC ≤1000 CFU/g |

Chemical Reactions Analysis

Step 1: Formation of Remimazolam Base

The synthesis begins with the reaction of intermediate compound Methyl 3-[(4S)-8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a] benzodiazepin-4-yl]propanoate (Formula IV) with an amino ketal compound (e.g., 1-amino-2,2-dimethoxypropane) in the presence of triflic anhydride. This step avoids hazardous reagents like Dess-Martin periodinane (DMP), improving safety and yield .

Step 2: Cyclization and Deprotection

The intermediate undergoes acid-catalyzed deprotection of the ketal group followed by cyclization to form the imidazobenzodiazepine core structure .

Step 3: Salt Formation

The free base of remimazolam is converted to the benzenesulfonate salt via reaction with benzenesulfonic acid. For example:

-

Reactants : Remimazolam base (20.0 g), acetone (300 mL), benzenesulfonic acid (10.5 g).

-

Conditions : Stirring at 20–25°C for 2 hours.

| Reaction Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| Base synthesis | Formula IV + amino ketal compound | Triflic anhydride, 25°C | Remimazolam intermediate | >80% |

| Cyclization | Intermediate + HCl | Acidic, 40–60°C | Remimazolam free base | 95% |

| Salt formation | Remimazolam base + benzenesulfonic acid | Acetone, 20–25°C | Remimazolam benzenesulfonate | 90% |

Metabolic Reactions

Remimazolam benzenesulfonate undergoes rapid hydrolysis via tissue esterases, primarily carboxylesterase-1 (CES1) in the liver, producing the inactive metabolite CNS7054 (Figure 1) .

Key Features:

-

Hydrolysis : The carboxylic ester group in remimazolam is cleaved, forming CNS7054, which has 300-fold lower affinity for GABA<sub>A</sub> receptors .

-

Independence from CYP450 : Unlike midazolam, remimazolam bypasses cytochrome P450 enzymes, minimizing drug-drug interactions .

-

Excretion : CNS7054 is further glucuronidated and hydroxylated before renal excretion .

Comparative Reactivity with Other Benzodiazepines

Stability and Degradation

-

pH Sensitivity : Remimazolam benzenesulfonate is stable in neutral to slightly acidic conditions but degrades in strongly alkaline environments.

-

Thermal Stability : Decomposition occurs above 100°C, forming brominated byproducts .

Key Research Findings

Scientific Research Applications

Remimazolam is a novel benzodiazepine drug with an ultra-short duration of action, used intravenously for sedation and general anesthesia . It has been approved for clinical use since 2020 in Japan and boasts properties such as rapid onset, controllable sedation, and minor impact on respiration and circulation . Remimazolam functions by modulating γ-aminobutyric acid type A (GABAA) receptors to produce sedative effects . It is rapidly converted into an inactive metabolite by tissue esterase enzymes . If required, the effects of remimazolam can be reversed through the administration of flumazenil .

Scientific Research Applications

Remimazolam and its benzenesulfonate form have been investigated for various clinical applications, with research focusing on their effectiveness and safety in different scenarios.

General Anesthesia: Studies have explored the use of remimazolam for general anesthesia. Research indicates that an induction dosage of 0.2 mg/kg/min and a maintenance dose of 1 mg/kg/h could be efficacious for general anesthesia . When compared to midazolam, remimazolam has demonstrated greater sedation and quicker recovery .

Procedural Sedation: Remimazolam has been utilized in endoscopic procedures . Studies have assessed the use of remimazolam in patients undergoing gastrointestinal procedures such as colonoscopy, endoscopy, and bronchoscopy . Adequate sedation was achieved in the majority of subjects, and sedation could be rapidly reversed within 1 minute with flumazenil. Subjects also recovered with a median time of less than 10 minutes, and no serious adverse events were reported with the use of the drug .

Cardiac Surgery: Remimazolam benzenesulfonate has been evaluated in cardiac surgery patients under general anesthesia . Compared with propofol, remimazolam benzenesulfonate benefited cardiac surgery patients under general anesthesia by reducing hemodynamic fluctuations . It can also influence the surgical stress response and respiratory function, thereby reducing anesthesia-related adverse reactions .

Combined with Other Anesthetics: The clinical application of remimazolam benzenesulfonate combined with esketamine in endoscopic retrograde cholangiopancreatography (ERCP) has been explored . The combination of remimazolam benzenesulfonate and esketamine could maintain the stability of hemodynamics among the patients more effectively .

Painless Induced Abortion: Some researchers applied remimazolam benzenesulfonate combined with propofol in painless induced abortion . The results demonstrated a low incidence of injection pain, mild inhibition of respiratory circulation, and higher quality of awakening .

Data Tables

Limited data tables are available within the search results. However, the study comparing remimazolam benzenesulfonate and esketamine to fentanyl and propofol during ERCP provides some data points :

| Measurement | Remimazolam Benzenesulfonate + Esketamine | Fentanyl + Propofol |

|---|---|---|

| Mean Arterial Pressure (MAP) | Maintained stability more effectively | Greater reduction |

| Heart Rate (HR) | Higher at T4 | Lower at T4 |

| Respiratory Rate (RR) | Higher at T4 | Lower at T4 |

| Oxygen Saturation (SpO2) | Higher at T4 | Lower at T4 |

| Awakening Time | Lower | Higher |

| Incidence of Adverse Reactions | Lower | Higher |

Case Studies

- ERCP Procedures: A study involving 92 patients undergoing ERCP compared remimazolam benzenesulfonate combined with esketamine to fentanyl and propofol . The remimazolam/esketamine group showed statistically significant differences in MAP compared to baseline, higher HR and RR at the postoperative awakening stage (T4), and better SpO2 levels . The remimazolam/esketamine group also had shorter awakening times, lower pain scores, and fewer instances of bradycardia, nausea, vomiting, and chills .

- Cardiac Surgery: Research has demonstrated that remimazolam benzenesulfonate can be beneficial in cardiac surgery by reducing hemodynamic fluctuations compared to propofol . Additionally, the use of remimazolam benzenesulfonate was associated with fewer adverse reactions .

- Colonoscopy: A study by Worthington et al. assessed the use of remimazolam in volunteers undergoing colonoscopy . Adequate sedation for colonoscopy was achieved in 33 of 44 subjects and observed that sedation could be rapidly reversed within 1 minute with flumazenil . In addition, after the procedure, subjects recovered with a median time of <10 minutes . Finally, no serious adverse events were reported with the use of the drug .

Mechanism of Action

Remimazolam besylate enhances the activity of γ-amino-butyric acid A receptors, leading to cell membrane hyperpolarization and inhibition of neural activity . This action results in sedation and anesthesia. The compound is designed to incorporate a carboxylic ester moiety into the benzodiazepine core, making it a substrate for non-specific tissue esterase enzymes . This design allows for rapid hydrolysis and elimination of the drug .

Comparison with Similar Compounds

Pharmacokinetics and Efficacy

- Onset/Recovery : Remimazolam benzenesulfonate has a comparable onset time to propofol (<2 minutes) but a faster recovery profile (extubation time: 8.5 vs. 12.3 minutes; P < 0.05) .

- Hemodynamic Stability: In cardiac surgery, remimazolam maintained higher mean arterial pressure (MAP) and cardiac index post-intubation and sternotomy compared to propofol (P < 0.05) . Propofol caused significant hypotension (30% incidence vs. 10% with remimazolam) .

Adverse Reactions :

Parameter Remimazolam (n=40) Propofol (n=40) Hypotension 1 (2.5%) 3 (7.5%) Respiratory Depression 0 3 (7.5%) Total Adverse Reactions 4 (10%) 12 (30%)

Clinical Implications

Remimazolam reduces perioperative glucose fluctuations (ΔGLU: +1.2 mmol/L vs. +2.1 mmol/L for propofol; P < 0.05) and inflammatory markers (e.g., IL-6, TNF-α), enhancing recovery in diabetic or metabolically compromised patients .

Midazolam

- Sedation Success: In colonoscopy, remimazolam achieved 98% sedation success vs. 75% for midazolam, with faster recovery (7 vs. 22 minutes; P < 0.001) .

- Safety : Midazolam has a longer half-life (2–6 hours) and higher risk of prolonged sedation, whereas remimazolam’s esterase-dependent metabolism minimizes residual effects .

Etomidate

- Hemodynamic Impact : In elderly hypertensive patients, remimazolam caused fewer MAP fluctuations during induction (ΔMAP: −8% vs. −15% for etomidate; P < 0.05) and avoided adrenal suppression associated with etomidate .

- Recovery : Remimazolam’s recovery time (10–15 minutes) is shorter than etomidate-propofol combinations (20–25 minutes) in outpatient procedures .

Dexmedetomidine

- In ERCP, its combination with esketamine maintained stable SpO2 (>95%) and reduced apnea episodes .

Pharmacokinetic Comparison Table

| Parameter | Remimazolam | Propofol | Midazolam | Etomidate |

|---|---|---|---|---|

| Onset Time (min) | 1–2 | 1–2 | 2–5 | 1–2 |

| Half-Life (min) | 7.5 | 30–60 | 120–360 | 60–75 |

| Metabolism | Tissue esterases | Hepatic CYP450 | Hepatic CYP450 | Hepatic/plasma |

| Active Metabolites | None | None | Yes (α-hydroxymidazolam) | None |

| Hemodynamic Stability | High | Low | Moderate | Moderate |

| Common Adverse Effects | Nausea, drowsiness | Hypotension, apnea | Prolonged sedation | Adrenal suppression |

Research Findings and Clinical Implications

- Cardiac Surgery : Remimazolam reduced hemodynamic fluctuations (MAP variability: ±5% vs. ±12% for propofol) and postoperative complications (e.g., arrhythmias, 5% vs. 15%) .

- Endoscopy: Meta-analyses confirm remimazolam’s non-inferior efficacy to propofol (sedation success rate: 97% vs. 96%) with fewer adverse events (OR: 0.45; 95% CI: 0.3–0.7) .

- Elderly Patients : In laparoscopic cholecystectomy, remimazolam reduced vasopressor use by 40% compared to propofol, highlighting its safety in frail populations .

Biological Activity

Remimazolam benzenesulfonate is an ultra-short-acting sedative and anesthetic agent belonging to the benzodiazepine class. It has garnered significant attention due to its rapid onset, short duration of action, and favorable safety profile. This article delves into its biological activity, pharmacological properties, clinical applications, and comparative studies with other anesthetics such as propofol.

Pharmacological Mechanism

GABA Receptor Interaction

Remimazolam functions primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. By binding to this receptor, it enhances the influx of chloride ions, leading to hyperpolarization of neuronal membranes and subsequent inhibition of neuronal activity . This mechanism underlies its sedative, anxiolytic, and amnesic effects.

Metabolism

One of the key advantages of remimazolam is its metabolism. It is rapidly hydrolyzed by tissue esterases into an inactive metabolite (CNS7054), making it independent of liver and kidney function for clearance. This characteristic allows for predictable pharmacokinetics and minimizes the risk of drug accumulation .

Clinical Applications

Remimazolam has been evaluated in various clinical settings, particularly in anesthesia for surgical procedures. Its effectiveness has been compared to traditional agents like propofol.

Case Studies

-

Cardiac Surgery

A study involving 80 patients undergoing cardiac surgery demonstrated that remimazolam resulted in fewer hemodynamic fluctuations compared to propofol. Parameters such as mean arterial pressure and cardiac index were significantly better maintained in the remimazolam group during critical phases of surgery . Additionally, recovery times were shorter, with fewer adverse reactions reported. -

Endoscopic Procedures

In a clinical trial assessing the combination of remimazolam and esketamine for endoscopic retrograde cholangiopancreatography (ERCP), the results indicated high safety and efficacy profiles. The incidence of injection pain was notably lower with remimazolam . -

General Anesthesia

A meta-analysis highlighted that remimazolam significantly reduced the incidence of hypotension (69%) and bradycardia (75%) compared to propofol during general anesthesia, making it particularly suitable for patients with compromised cardiovascular function .

Comparative Efficacy and Safety

| Parameter | Remimazolam | Propofol |

|---|---|---|

| Onset Time | ~1 min | ~30 sec |

| Duration of Action | ~30 min | ~5-10 min |

| Hypotension Incidence | 5% | 17% |

| Bradycardia Incidence | 3% | 12% |

| Injection Pain | Lower incidence | Higher incidence |

| Recovery Time | Shorter (~6 min) | Longer (~12 min) |

Research Findings

Recent studies have underscored remimazolam's unique profile as a "soft drug," characterized by its rapid onset and offset properties without significant residual effects post-infusion . The drug's design allows for a linear pharmacokinetic relationship with dosage, offering flexibility in titration during procedures.

Q & A

Q. What are the key pharmacological mechanisms underlying remimazolam benzenesulfonate’s sedative effects?

Remimazolam benzenesulfonate acts as a short-acting GABAA receptor agonist, enhancing inhibitory neurotransmission by binding to the receptor’s α-subunit. This potentiates chloride influx, leading to neuronal hyperpolarization and sedation. Unlike midazolam, its metabolism via hepatic carboxylesterase (CES) produces an inactive metabolite (CNS7054), enabling rapid clearance and reduced accumulation . Preclinical studies confirm its high receptor affinity (Ki = 30 nmol/L) and lack of subtype selectivity, contributing to predictable pharmacokinetics .

Q. How should researchers design a clinical trial comparing remimazolam with propofol in elderly patients?

Key considerations include:

- Population : Enroll patients aged ≥60 years with ASA classifications I-III to reflect clinical diversity .

- Intervention : Use standardized dosing (e.g., 0.2 mg/kg remimazolam + 5 µg/kg alfentanil vs. 2 mg/kg propofol) with supplemental doses for intraoperative adjustments .

- Outcomes : Measure wake-up time, hemodynamic stability (blood pressure, heart rate), and adverse events (respiratory depression, hypotension).

- Statistical Analysis : Apply t-tests for normally distributed continuous data (e.g., recovery times) and non-parametric tests (e.g., χ²) for categorical outcomes like adverse event rates .

Q. What safety protocols are recommended for handling remimazolam in laboratory settings?

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to prevent skin/eye contact .

- Exposure Management : In case of inhalation, move to fresh air; for skin contact, wash thoroughly with soap and water .

- Waste Disposal : Follow OSHA HCS guidelines for hazardous waste, as remimazolam is classified for acute toxicity (oral, dermal, inhalation) and skin sensitization .

Advanced Research Questions

Q. How can contradictions in adverse event rates between remimazolam studies be methodologically addressed?

Discrepancies (e.g., lower hypotension rates in some trials vs. comparable rates in others ) may arise from:

- Population Heterogeneity : Stratify analyses by age, comorbidities (e.g., cardiovascular disease), or ASA classification.

- Dosing Variability : Standardize supplemental dosing protocols (e.g., 2–5 mg remimazolam top-ups ) to minimize confounders.

- Statistical Power : Conduct post-hoc power analyses to assess whether non-significant findings (e.g., P > 0.05 for hypotension ) reflect true equipoise or Type II errors .

Q. What preclinical models are appropriate to assess remimazolam’s neurocognitive effects?

- Murine Models : Dose-dependent neuronal loss in mouse cortex regions (e.g., 0.5–2 mg/kg remimazolam) can be quantified via histopathology and behavioral assays (e.g., Morris water maze) .

- Mechanistic Studies : Evaluate glutamate excitotoxicity by measuring NMDA receptor activity and oxidative stress markers (e.g., malondialdehyde) .

Q. How do remimazolam’s pharmacokinetic properties influence dosing in prolonged procedures?

Remimazolam’s esterase-dependent metabolism ensures linear kinetics, avoiding prolonged sedation seen with midazolam. For multi-hour surgeries (e.g., cardiac procedures), use continuous infusion (e.g., 1 mg/kg/hr) with real-time monitoring of sedation depth (e.g., BIS index) . Adjust for hepatic impairment, as CES activity varies with liver function .

Q. How can researchers optimize remimazolam-opioid combinations to enhance safety?

- Synergy with Alfentanil : A 5 µg/kg alfentanil + 0.2 mg/kg remimazolam regimen reduces total opioid requirements, minimizing respiratory depression while stabilizing hemodynamics .

- Dose Titration : Use pharmacodynamic modeling to identify optimal ratios (e.g., remimazolam:alfentanil EC50 values) for target sedation levels .

Methodological Frameworks

Q. What frameworks guide rigorous research question formulation for remimazolam studies?

- PICO : Define Population (e.g., elderly patients), Intervention (remimazolam + alfentanil), Comparison (propofol), and Outcomes (recovery time, adverse events) .

- FINER Criteria : Ensure questions are Feasible (adequate sample size), Novel (e.g., unexplored combinations with esketamine ), and Ethical (risk-benefit alignment for vulnerable populations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.